N1-ethyl-5-nitrobenzene-1,2-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-5-nitrobenzene-1,2-diamine typically involves the nitration of N1-ethylbenzene-1,2-diamine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-5-nitrobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: N1-ethylbenzene-1,2-diamine.
Substitution: Meta-substituted derivatives of this compound.
Scientific Research Applications
N1-ethyl-5-nitrobenzene-1,2-diamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of N1-ethyl-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound can also participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
N1-ethylbenzene-1,2-diamine: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
N1,N1-dimethylbenzene-1,2-diamine: Contains two methyl groups instead of an ethyl group and a nitro group, resulting in different reactivity and applications.
Uniqueness
N1-ethyl-5-nitrobenzene-1,2-diamine is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
745809-87-4 |
---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.